- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations, Russian Journal of Organic Chemistry, 2014, 50(3), 412-421

Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)

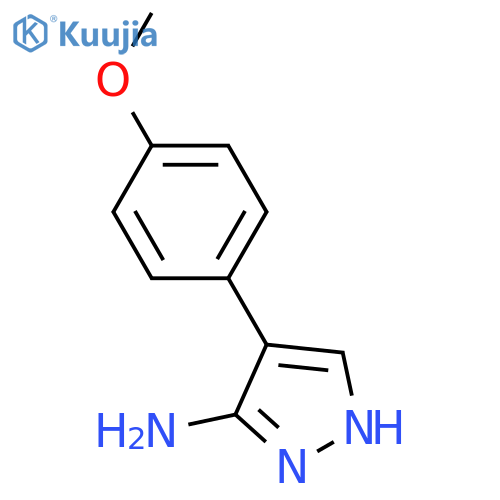

93439-79-3 structure

Nombre del producto:3-Amino-4-(4-methoxyphenyl)pyrazole

Número CAS:93439-79-3

MF:C10H11N3O

Megavatios:189.213841676712

MDL:MFCD06825218

CID:1087712

PubChem ID:2766938

3-Amino-4-(4-methoxyphenyl)pyrazole Propiedades químicas y físicas

Nombre e identificación

-

- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine

- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine

- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)

- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine

- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-

- MFCD00141526

- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR

- DB-079570

- STK667008

- Oprea1_078392

- FS-2074

- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-

- ALBB-015325

- AKOS023883191

- BDBM59836

- 3-Amino-4-(4-methoxyphenyl)pyrazole

- 11G-044

- HMS3315J20

- EN300-742283

- SMR000125223

- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR

- AKOS000345117

- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine

- MLS000539565

- cid_2766938

- DTXSID80377606

- HMS2160I23

- SCHEMBL2851246

- CHEMBL1470629

- 93439-79-3

- SY336250

-

- MDL: MFCD06825218

- Renchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)

- Clave inchi: KMQAYHNPVNGXMQ-UHFFFAOYSA-N

- Sonrisas: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1

Atributos calculados

- Calidad precisa: 189.090211983g/mol

- Masa isotópica única: 189.090211983g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 180

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 63.9Ų

- Xlogp3: 1.5

3-Amino-4-(4-methoxyphenyl)pyrazole Información de Seguridad

- Código de categoría de peligro: 22

-

Señalización de mercancías peligrosas:

3-Amino-4-(4-methoxyphenyl)pyrazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM275401-5g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |

93439-79-3 | 95% | 5g |

$550 | 2024-07-19 | |

| eNovation Chemicals LLC | D767791-1g |

1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |

93439-79-3 | 95% | 1g |

$165 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |

93439-79-3 | - | 1g |

¥4438.0 | 2024-07-19 | |

| Fluorochem | 033517-1g |

4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |

93439-79-3 | 95% | 1g |

£110.00 | 2022-02-28 | |

| TRC | A294490-500mg |

3-Amino-4-(4-methoxyphenyl)pyrazole |

93439-79-3 | 500mg |

$ 515.00 | 2022-06-08 | ||

| abcr | AB257441-10 g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |

93439-79-3 | 95% | 10g |

€1131.70 | 2023-04-27 | |

| TRC | A294490-250mg |

3-Amino-4-(4-methoxyphenyl)pyrazole |

93439-79-3 | 250mg |

$ 310.00 | 2022-06-08 | ||

| abcr | AB257441-10g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |

93439-79-3 | 95% | 10g |

€1013.10 | 2025-02-27 | |

| eNovation Chemicals LLC | D767791-5g |

1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |

93439-79-3 | 95% | 5g |

$350 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718355-5g |

4-(4-Methoxyphenyl)-1H-pyrazol-3-amine |

93439-79-3 | 98% | 5g |

¥3159.00 | 2024-04-24 |

3-Amino-4-(4-methoxyphenyl)pyrazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled

1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt

1.2 1 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.6 Reagents: Ammonium hydroxide Solvents: Water

1.2 1 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.6 Reagents: Ammonium hydroxide Solvents: Water

Referencia

- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9

Referencia

- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones, Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

Referencia

- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121, ChemMedChem, 2013, 8(9), 1451-1456

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux

Referencia

- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis, Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C

Referencia

- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation, Tetrahedron Letters, 2014, 55(37), 5159-5163

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt

Referencia

- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, Journal of Combinatorial Chemistry, 2007, 9(3), 507-512

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux

1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.4 Reagents: Ammonia Solvents: Water ; basified

1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.4 Reagents: Ammonia Solvents: Water ; basified

Referencia

- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents, Medicinal Chemistry Research, 2000, 10(2), 92-113

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux

Referencia

- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,

3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials

3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products

3-Amino-4-(4-methoxyphenyl)pyrazole Literatura relevante

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole) Productos relacionados

- 1065483-73-9([(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid)

- 2567498-69-3(4-(Azidomethyl)-1,3-thiazole-2-carbonitrile)

- 1351630-46-0(N-{2-3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}methanesulfonamide)

- 1806180-94-8(6-Hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-4-sulfonamide)

- 2287302-31-0(2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol)

- 1083181-22-9(2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid)

- 1782215-39-7(1-2-(5-bromo-2-methoxyphenyl)ethylcyclopropan-1-amine)

- 1250422-61-7(1-5-(ethoxymethyl)-1,2,4-oxadiazol-3-ylethan-1-amine)

- 2228749-19-5(5-5-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)

- 1495262-67-3(1-(1-methyl-1H-indazol-3-yl)methylcyclopropan-1-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93439-79-3)3-Amino-4-(4-methoxyphenyl)pyrazole

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):221.0/917.0